molecular formula C22H24Cl3N3O3S B3643940 [4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE

[4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE

Cat. No.: B3643940
M. Wt: 516.9 g/mol
InChI Key: VFZBXULTQFJPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring, chlorobenzyl group, and pyrrolidinylsulfonylphenyl moiety. Its molecular formula is C17H16Cl3N3O, and it has a molecular weight of 384.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. Safety measures are also critical due to the handling of chlorinated compounds and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

[4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs or therapeutic agents.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-CHLOROBENZYL)PIPERAZINO][2,5-DICHLORO-4-PYRIDINYL]METHANONE
  • [4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-MORPHOLINYL)PHENYL]METHANONE
  • [4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PIPERIDINYL)PHENYL]METHANONE

Uniqueness

The uniqueness of [4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE lies in its specific combination of functional groups and structural features. The presence of both piperazine and pyrrolidinylsulfonylphenyl moieties provides distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(2,4-dichloro-5-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl3N3O3S/c23-17-5-3-16(4-6-17)15-26-9-11-27(12-10-26)22(29)18-13-21(20(25)14-19(18)24)32(30,31)28-7-1-2-8-28/h3-6,13-14H,1-2,7-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZBXULTQFJPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE
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[4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE
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[4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE
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[4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE
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[4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE
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[4-(4-CHLOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE

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